N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide
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Overview
Description
N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide is a complex organic compound characterized by the presence of a phthalimide group, a furan ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide typically involves the following steps:
Formation of the Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide derivative.
Acetylation: The phthalimide derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Coupling with Furan-2-carboxylic Acid: The acetylated phthalimide is then coupled with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phthalimide group can be reduced to phthalamic acid derivatives.
Substitution: The amide linkage can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Various amide and ester derivatives.
Scientific Research Applications
N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with various biomolecules, which can provide insights into its potential therapeutic effects.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules in the chemical industry.
Mechanism of Action
The mechanism of action of N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The amide linkage provides stability and rigidity to the molecule, allowing it to fit into specific binding sites.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA): This compound acts as a positive allosteric modulator of metabotropic glutamate receptors and has a similar phthalimide structure.
Ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: This compound contains a phthalimide group and is used in organic synthesis.
Uniqueness
N-(4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)-2-furamide is unique due to its combination of a phthalimide group, a furan ring, and an amide linkage. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H15N3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H15N3O5/c25-18(12-24-20(27)15-4-1-2-5-16(15)21(24)28)22-13-7-9-14(10-8-13)23-19(26)17-6-3-11-29-17/h1-11H,12H2,(H,22,25)(H,23,26) |
InChI Key |
VTCGPGCUDXXILW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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